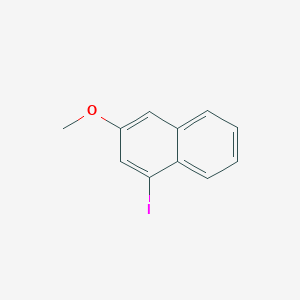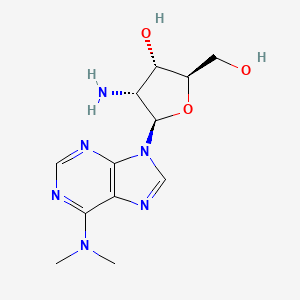
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleosides. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. It features a purine base attached to a sugar moiety, making it a crucial component in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Sugar Moiety: The sugar moiety, tetrahydrofuran-3-ol, is attached to the purine base through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.
Introduction of Functional Groups: The amino and dimethylamino groups are introduced through nucleophilic substitution reactions, often using reagents such as ammonia or dimethylamine.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The purine base can undergo reduction reactions to form dihydropurine derivatives.
Substitution: The amino and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often employed.
Substitution: Nucleophiles such as halides, thiols, or amines are used under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleoside analogs.
Biology: Studied for its role in cellular processes, such as DNA replication and repair.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. It can act as a chain terminator during DNA or RNA synthesis, thereby inhibiting the replication of viruses or cancer cells. The compound targets polymerase enzymes and interferes with their activity, leading to the disruption of nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base.
2’,3’-Dideoxyadenosine: A nucleoside analog used as an antiviral agent.
Uniqueness
(2R,3S,4R,5R)-4-Amino-5-(6-(dimethylamino)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to the presence of the dimethylamino group, which enhances its ability to interact with polymerase enzymes and increases its potential as a therapeutic agent. Its structural modifications also provide distinct chemical properties that can be exploited in various research and industrial applications.
Propriétés
Numéro CAS |
64864-76-2 |
|---|---|
Formule moléculaire |
C12H18N6O3 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-4-amino-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-7(13)9(20)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7-,9-,12-/m1/s1 |
Clé InChI |
ZRKPXPRMPQIYQK-GRIPGOBMSA-N |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2,6-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11841367.png)
![1-(2,5-Dimethoxyphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841371.png)
![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)

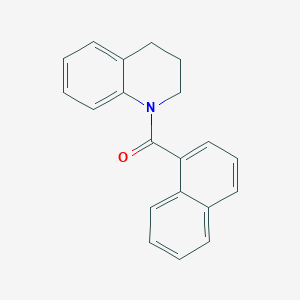
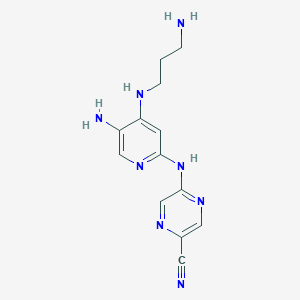
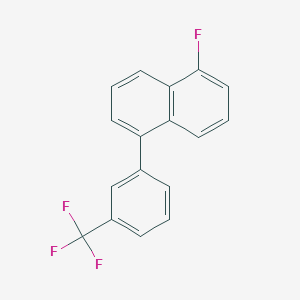


![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)


![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)
